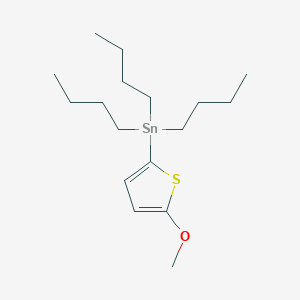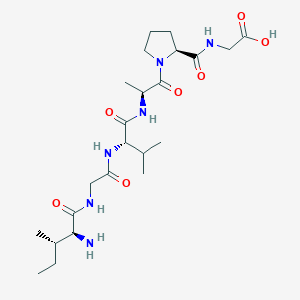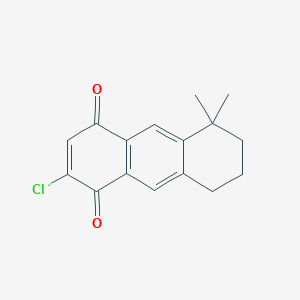
Tributyl(5-methoxythiophen-2-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(5-methoxythiophen-2-yl)stannane is an organotin compound that features a tin atom bonded to a thiophene ring substituted with a methoxy group at the 5-position. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Méthodes De Préparation
The synthesis of tributyl(5-methoxythiophen-2-yl)stannane typically involves the reaction of 5-methoxythiophene with tributyltin chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Tributyl(5-methoxythiophen-2-yl)stannane is primarily used in Stille coupling reactions, where it reacts with various halides to form new carbon-carbon bonds. This reaction is catalyzed by palladium complexes and is highly valuable in the synthesis of complex organic molecules. The compound can also undergo substitution reactions, where the tin atom is replaced by other groups under specific conditions .
Applications De Recherche Scientifique
Tributyl(5-methoxythiophen-2-yl)stannane is widely used in scientific research for the synthesis of organic semiconductors, pharmaceuticals, and agrochemicals. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new materials and drugs. Additionally, it is used in the synthesis of polymers for organic solar cells and other electronic devices .
Mécanisme D'action
The mechanism of action of tributyl(5-methoxythiophen-2-yl)stannane in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy group on the thiophene ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to tributyl(5-methoxythiophen-2-yl)stannane include tributyl(thiophen-2-yl)stannane and tributyl(5-methylthiophen-2-yl)stannane. These compounds also participate in Stille coupling reactions but may exhibit different reactivities and selectivities due to variations in their substituents. The methoxy group in this compound provides unique electronic properties that can enhance its performance in certain applications .
Propriétés
Numéro CAS |
879480-43-0 |
|---|---|
Formule moléculaire |
C17H32OSSn |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
tributyl-(5-methoxythiophen-2-yl)stannane |
InChI |
InChI=1S/C5H5OS.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
Clé InChI |
AOYUPZDCHAYHRL-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)







![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)


![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)
